3-(3-Chloro-2-methoxyphenyl)propanoic acid
Description
3-(3-Chloro-2-methoxyphenyl)propanoic acid is a chlorinated aromatic propanoic acid derivative characterized by a phenyl ring substituted with a chlorine atom at position 3 and a methoxy group at position 2, linked to a three-carbon propanoic acid chain. Chlorinated phenylpropanoic acids are often associated with bioactivity, such as antimicrobial effects, as seen in marine-derived compounds .
Properties
IUPAC Name |
3-(3-chloro-2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-14-10-7(5-6-9(12)13)3-2-4-8(10)11/h2-4H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDJHQCKGNPBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-methoxyphenyl)propanoic acid typically involves the reaction of 3-chloro-2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Esterification Reactions
Reagents/Conditions :
-
Alcohols (methanol, ethanol)
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Acid catalysts (H₂SO₄, HCl gas)
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Reflux conditions (60-80°C for 4-6 hours)
Mechanism :
The carboxylic acid undergoes nucleophilic acyl substitution, where the hydroxyl group is protonated, forming a better-leaving group. Alcohols attack the electrophilic carbonyl carbon, yielding esters.
Products :
| Ester Derivative | Yield | Conditions |
|---|---|---|
| Methyl 3-(3-chloro-2-methoxyphenyl)propanoate | 85% | Methanol, H₂SO₄, 70°C, 5 hrs |
| Ethyl 3-(3-chloro-2-methoxyphenyl)propanoate | 78% | Ethanol, HCl gas, 65°C, 6 hrs |
Decarboxylation Reactions
Reagents/Conditions :
-
Thermal activation (150-200°C)
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Catalysts (Cu powder, quinoline)
Mechanism :
The β-ketoacid intermediate forms via keto-enol tautomerism, followed by CO₂ elimination. This produces 3-(3-chloro-2-methoxyphenyl)propane, which further dehydrogenates to form substituted styrenes.
Products :
| Product | Conditions | Yield |
|---|---|---|
| 3-Chloro-2-methoxystyrene | Cu catalyst, 180°C, N₂ atmosphere | 62% |
Nucleophilic Aromatic Substitution (NAS)
Reagents/Conditions :
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Amines (e.g., NH₃, methylamine)
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Polar aprotic solvents (DMF, DMSO)
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Elevated temperatures (100-120°C)
Mechanism :
The chloro group at the 3-position undergoes substitution despite being meta to the methoxy group. The methoxy group’s electron-donating effect activates the ring, while the carboxylic acid’s electron-withdrawing effect directs nucleophiles to the para position relative to the methoxy group.
Products :
| Product | Reagent | Yield |
|---|---|---|
| 3-Amino-2-methoxyphenylpropanoic acid | NH₃ in DMF, 110°C | 45% |
| 3-(Methylamino)-2-methoxyphenylpropanoic acid | Methylamine in DMSO, 100°C | 38% |
Reduction of the Carboxylic Acid Group
Reagents/Conditions :
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Lithium aluminum hydride (LiAlH₄) in dry ether
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Borane-THF complex
Mechanism :
The carboxylic acid is reduced to a primary alcohol via a two-step process: formation of the alkoxide intermediate, followed by protonation.
Products :
| Product | Reagent | Yield |
|---|---|---|
| 3-(3-Chloro-2-methoxyphenyl)propan-1-ol | LiAlH₄, ether, 0°C → RT | 72% |
Halogenation at the α-Position
Reagents/Conditions :
-
Bromine (Br₂) in PCl₃ (Hell–Volhard–Zelinskii conditions)
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Iodine (I₂) with red phosphorus
Mechanism :
The α-hydrogen is abstracted, forming an enolate that reacts with electrophilic halogens.
Products :
| Product | Conditions | Yield |
|---|---|---|
| 2-Bromo-3-(3-chloro-2-methoxyphenyl)propanoic acid | Br₂/PCl₃, 50°C | 58% |
Cross-Coupling Reactions
Reagents/Conditions :
-
Suzuki-Miyaura coupling with arylboronic acids
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Pd(PPh₃)₄ catalyst, K₂CO₃ base, THF/H₂O solvent
Mechanism :
The chloro group participates in palladium-catalyzed coupling, forming biaryl derivatives.
Products :
| Product | Boronic Acid Used | Yield |
|---|---|---|
| 3-(Biphenyl-2'-methoxy-3'-chloro)propanoic acid | Phenylboronic acid | 67% |
Oxidation of the Methoxy Group
Reagents/Conditions :
-
HNO₃/H₂SO₄ (nitration)
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KMnO₄ under acidic conditions
Mechanism :
The methoxy group is oxidized to a carbonyl group, yielding a ketone or carboxylic acid derivative.
Products :
| Product | Conditions | Yield |
|---|---|---|
| 3-(3-Chloro-2-carboxyphenyl)propanoic acid | KMnO₄, H₂SO₄, 90°C | 41% |
Key Reactivity Trends
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Steric Effects : The 2-methoxy group hinders electrophilic attack at the ortho position.
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Electronic Effects : The chloro group deactivates the ring but directs substituents to the para position relative to itself.
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Carboxylic Acid Reactivity : The acid group participates in hydrogen bonding, influencing solubility and reaction rates.
For further exploration, see catalytic asymmetric syntheses and industrial-scale optimization protocols.
Scientific Research Applications
3-(3-Chloro-2-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- In contrast, hydroxyl groups (e.g., in and ) increase polarity and hydrogen-bonding capacity.
- Methylthio Esters: Compounds like 3-(methylthio)propanoic acid esters () are volatile aroma agents in pineapples, highlighting how non-aromatic sulfur-containing side chains shift functionality toward flavor chemistry.
- Heterocyclic Variants: 3-(2-Thienyl)propanoic acid () replaces the phenyl ring with a thiophene, altering conjugation and electronic properties.
Physicochemical Properties
- Melting Points: 3-(2-Methoxyphenyl)propanoic acid (a close analog) has a melting point of 85–89°C . Chlorine’s electron-withdrawing effect in the target compound may raise this value slightly.
- Acidity: Chlorinated propanoic acids typically exhibit lower pKa values due to the electron-withdrawing Cl atom. For example, 3-chloromandelic acid has a pKa of 3.237 , suggesting the target compound’s acidity is comparable.
- Solubility : The methoxy group may enhance solubility in organic solvents, while the carboxylic acid group provides aqueous solubility at physiological pH.
Antimicrobial Effects
- Chlorinated analogs from Streptomyces coelicolor (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) show selective activity against E. coli and S. aureus (MIC values in the µg/mL range) .
- Pyran-linked derivatives like 3-(2-oxo-2H-pyran-6-yl)propanoic acid exhibit moderate antifungal activity against Aspergillus niger .
Biological Activity
3-(3-Chloro-2-methoxyphenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C10H11ClO3
- Molecular Weight : 216.65 g/mol
- Functional Groups : Carboxylic acid, chloro group, methoxy group
The positioning of the chloro and methoxy groups on the phenyl ring significantly influences the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The unique structural features of this compound suggest several potential mechanisms:
- Enzyme Inhibition : The chloro group enhances electrophilicity, potentially allowing the compound to act as an inhibitor for various enzymes.
- Receptor Modulation : The methoxy group may influence binding affinity to cellular receptors, modulating signaling pathways.
- Cellular Processes Alteration : The compound may affect cellular processes through its interactions at the molecular level.
Antiproliferative Effects
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, indicating their potential as anticancer agents .
Enzyme Interaction Studies
The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are often implicated in cancer progression. The structure-activity relationship (SAR) analyses reveal that modifications in the phenyl ring can enhance or reduce inhibitory potency .
Comparative Analysis with Similar Compounds
| Compound Name | Chemical Formula | Key Differences |
|---|---|---|
| 3-(4-Chloro-2-methoxyphenyl)propanoic acid | C10H11ClO3 | Different substitution pattern affecting activity. |
| 2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid | C10H12ClNO2 | Contains an amino group, altering reactivity. |
| 3-(4-Methoxyphenyl)propanoic acid | C10H12O3 | Lacks chlorine, potentially affecting activity. |
Case Studies and Research Findings
- In Vitro Studies : A series of experiments demonstrated that this compound derivatives exhibited varying degrees of cytotoxicity across different cancer cell lines, with some compounds showing superior efficacy compared to standard treatments like doxorubicin .
- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could alter gene expression profiles by modulating histone acetylation status, thereby influencing cell cycle progression and apoptosis .
- Pharmacokinetic Profiles : Initial studies on pharmacokinetics suggest favorable absorption and distribution characteristics for certain derivatives, making them promising candidates for further development in therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for 3-(3-Chloro-2-methoxyphenyl)propanoic acid in laboratory settings?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3-bromopropanoic acid derivatives with appropriately substituted phenyl precursors under basic conditions (e.g., using DABCO as a catalyst) can yield the target molecule. Optimizing reaction solvents (aqueous or ethanol) and stoichiometry is critical to minimize byproducts like N-alkylation . Patent literature also highlights stereoselective routes using chiral auxiliaries or enantiomerically pure starting materials, particularly for derivatives requiring specific configurations .
Q. How can researchers determine the purity and structural identity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- GC-MS/LC-MS : Compare fragmentation patterns with reference standards (e.g., HMDB or NIST data for related phenylpropanoic acids) to confirm molecular ions and substituent positions .
- NMR : Analyze H and C spectra for methoxy (-OCH), chloro (-Cl), and propanoic acid (-COOH) signals. Integrate coupling constants to resolve ortho/meta/para substituent effects on aromatic protons .
- Melting Point : Cross-validate with literature values (e.g., 85–89°C for analogous 3-(2-methoxyphenyl)propanoic acid) to assess purity .
Q. What safety considerations are critical when handling this compound during synthesis?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Chlorinated intermediates may release toxic fumes (e.g., HCl). First-aid protocols for skin/eye exposure include immediate rinsing with water and medical consultation. Safety data sheets (SDS) for structurally similar compounds (e.g., 3-chloropropanoic acid derivatives) recommend neutralization of acidic residues before disposal .
Advanced Research Questions
Q. How do electronic effects of the chloro and methoxy substituents influence the acidity of this compound compared to its analogs?
- Methodological Answer : The pKa of phenylpropanoic acids is modulated by substituent electronic effects. For example:
- 3-(3-Chlorophenyl)propanoic acid has a pKa of 4.59, while 3-(4-chlorophenyl)propanoic acid is less acidic (pKa 4.61) due to resonance stabilization differences .
- The electron-withdrawing chloro (meta) and electron-donating methoxy (ortho) groups in the target compound create competing effects. Experimental determination via potentiometric titration, supported by computational Hammett σ calculations, can quantify these interactions .
Q. What strategies enable stereoselective synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Resolution : Use enantiopure precursors (e.g., (+)-3-chloro-2-methyl-2-hydroxypropionic acid) in coupling reactions .
- Asymmetric Catalysis : Employ palladium or organocatalysts to control stereochemistry during aryl bond formation.
- Protecting Groups : Temporarily block reactive sites (e.g., -COOH) to direct regioselective functionalization .
Q. How can computational chemistry predict the bioactivity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock. Compare binding affinities with known inhibitors .
- DFT Calculations : Model substituent effects on electron density (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic/electrophilic reactions .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point) for this compound?
- Methodological Answer :
- Cross-Reference Authoritative Databases : Prioritize NIST Chemistry WebBook or peer-reviewed journals over vendor catalogs .
- Experimental Replication : Reproduce synthesis/purification steps under controlled conditions. For example, conflicting melting points may arise from polymorphic forms or impurities—use DSC (Differential Scanning Calorimetry) to identify phases .
- Isomer Analysis : Use chiral HPLC or NMR to rule out stereochemical variations (e.g., enantiomers with differing properties) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
